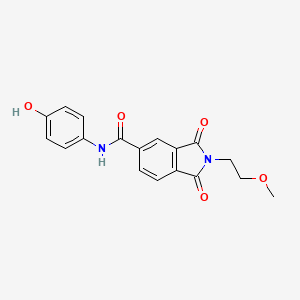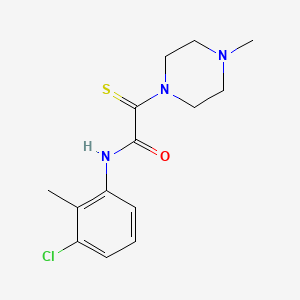
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. HPP-4382 is a member of the isoindoline family of compounds and has been found to have potential therapeutic uses in cancer treatment.
Wirkmechanismus
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide acts as an inhibitor of the transcription factor STAT3, which is known to play a critical role in cancer progression. STAT3 is often overexpressed in cancer cells and promotes tumor growth by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the phosphorylation of STAT3, which leads to its inactivation and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have other biochemical and physiological effects. For example, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for STAT3 inhibition. This makes it a valuable tool for studying the role of STAT3 in various biological processes. However, one limitation of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low aqueous solubility, which may limit its use in certain in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective STAT3 inhibitors based on the structure of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide. Another potential direction is the investigation of the effects of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide on other signaling pathways that are involved in cancer progression. Additionally, the therapeutic potential of N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as inflammatory and oxidative stress-related diseases, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-25-9-8-20-17(23)14-7-2-11(10-15(14)18(20)24)16(22)19-12-3-5-13(21)6-4-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBYTOJHDDTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethoxybenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4191766.png)
![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4191772.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate](/img/structure/B4191796.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191800.png)
![ethyl 4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4191808.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4191810.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191819.png)

![N-benzyl-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191825.png)
![3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4191838.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4191854.png)
![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4191862.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)